molecular formula C11H7FO3 B1440661 5-Fluoro-2-(furan-2-YL)benzoic acid CAS No. 1261952-42-4

5-Fluoro-2-(furan-2-YL)benzoic acid

Cat. No.: B1440661
CAS No.: 1261952-42-4
M. Wt: 206.17 g/mol
InChI Key: ZRQMMGZONASCIE-UHFFFAOYSA-N
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Description

5-Fluoro-2-(furan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a fluorine atom and a furan ring. This compound is of interest due to its unique structural features, which combine the properties of both fluorinated aromatic systems and heterocyclic furans. These characteristics make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(furan-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, 5-bromo-2-furoic acid is reacted with a fluorinated boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(furan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 5-Fluoro-2-(furan-2-yl)benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(furan-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects. The furan ring also contributes to the compound’s reactivity and binding affinity, making it a versatile molecule for various applications .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-formylbenzoic acid: Similar structure but with a formyl group instead of a furan ring.

    5-Fluoro-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a furan ring.

    2-Fluorobenzoic acid: Lacks the furan ring but retains the fluorine substitution on the benzoic acid core.

Uniqueness

5-Fluoro-2-(furan-2-yl)benzoic acid is unique due to the presence of both a fluorine atom and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The furan ring enhances the compound’s reactivity and potential for forming diverse derivatives, while the fluorine atom contributes to its stability and binding affinity with biological targets .

Properties

IUPAC Name

5-fluoro-2-(furan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3/c12-7-3-4-8(9(6-7)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQMMGZONASCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688508
Record name 5-Fluoro-2-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-42-4
Record name 5-Fluoro-2-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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